Cas no 904311-20-2 (Benzenemethanol, 2-methoxy-5-(methylthio)-)
Benzenemethanol, 2-methoxy-5-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2-methoxy-5-(methylthio)-
- MFCD29927610
- 904311-20-2
- SCHEMBL1146408
- (2-Methoxy-5-methylsulfanyl-phenyl)-methanol
- JYQKBQBPXDLYIE-UHFFFAOYSA-N
- (2-methoxy-5-methylsulfanylphenyl)methanol
- E94417
- CS-0195572
- (2-Methoxy-5-(methylthio)phenyl)methanol
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- MDL: MFCD29927610
- Inchi: 1S/C9H12O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-5,10H,6H2,1-2H3
- InChI Key: JYQKBQBPXDLYIE-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=C(CO)C=1)OC
Computed Properties
- Exact Mass: 184.05580079Da
- Monoisotopic Mass: 184.05580079Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.8Ų
Benzenemethanol, 2-methoxy-5-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559942-250 mg |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 250mg |
€337.80 | 2023-06-14 | ||
| abcr | AB559942-500 mg |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 500mg |
€565.20 | 2023-06-14 | ||
| abcr | AB559942-1 g |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 1g |
€771.90 | 2023-06-14 | ||
| abcr | AB559942-250mg |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 250mg |
€383.70 | 2025-04-15 | ||
| abcr | AB559942-500mg |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 500mg |
€525.90 | 2025-04-15 | ||
| abcr | AB559942-1g |
(2-Methoxy-5-(methylthio)phenyl)methanol; . |
904311-20-2 | 1g |
€715.40 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266242-500mg |
(2-Methoxy-5-(methylthio)phenyl)methanol |
904311-20-2 | 98% | 500mg |
¥4431.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266242-1g |
(2-Methoxy-5-(methylthio)phenyl)methanol |
904311-20-2 | 98% | 1g |
¥6394.00 | 2024-04-26 | |
| Aaron | AR01XGWE-250mg |
(2-Methoxy-5-(methylthio)phenyl)methanol |
904311-20-2 | 95% | 250mg |
$522.00 | 2025-02-12 | |
| Aaron | AR01XGWE-500mg |
(2-Methoxy-5-(methylthio)phenyl)methanol |
904311-20-2 | 95% | 500mg |
$594.00 | 2025-02-12 |
Benzenemethanol, 2-methoxy-5-(methylthio)- Suppliers
Benzenemethanol, 2-methoxy-5-(methylthio)- Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Benzenemethanol, 2-methoxy-5-(methylthio)-
Benzenemethanol, 2-methoxy-5-(methylthio)-: A Comprehensive Overview
Benzenemethanol, 2-methoxy-5-(methylthio)-, also known by its CAS number 904311-20-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a methoxy group at the 2-position and a methylthio group at the 5-position. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.
The synthesis of Benzenemethanol, 2-methoxy-5-(methylthio)- involves a series of carefully designed reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound through methods such as nucleophilic substitution and coupling reactions. These methods not only enhance the purity of the product but also contribute to the scalability of the synthesis process, making it suitable for industrial applications.
One of the most notable features of this compound is its versatility in chemical reactivity. The methoxy group at the 2-position acts as an electron-donating substituent, while the methylthio group at the 5-position introduces sulfur-based functionality. This combination allows for a wide range of reactions, including oxidation, reduction, and condensation reactions. Recent studies have demonstrated that Benzenemethanol, 2-methoxy-5-(methylthio)- can serve as an effective precursor for the synthesis of biologically active molecules and advanced materials.
In terms of applications, this compound has found significant use in pharmaceutical research. Its ability to act as a chiral auxiliary in asymmetric synthesis has been widely explored. For instance, researchers have utilized this compound to synthesize enantiomerically enriched drugs with high efficiency. Additionally, its role in the development of novel materials, such as conductive polymers and stimuli-responsive materials, has been documented in recent scientific literature.
The physical properties of Benzenemethanol, 2-methoxy-5-(methylthio)- are equally intriguing. Its melting point and boiling point are well-documented, providing essential data for its handling and storage under various conditions. Furthermore, its solubility in common solvents makes it amenable to a wide range of analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the methylthio group significantly influences the electron distribution on the benzene ring, thereby affecting its reactivity towards electrophilic substitution reactions. These findings have been corroborated by experimental studies, further solidifying our understanding of this compound's chemical behavior.
In conclusion, Benzenemethanol, 2-methoxy-5-(methylthio)-, with its CAS number 904311-20-2, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it an indispensable compound in both academic research and industrial settings. As research continues to uncover new possibilities for this compound, its significance in the chemical landscape is expected to grow further.
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